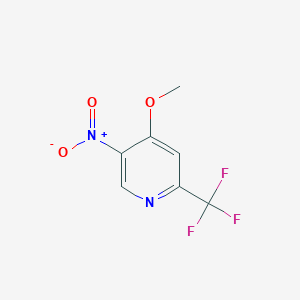

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-methoxy-5-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKASLCSFSEZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Strategies

The synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine typically involves multi-step reactions that require careful control of conditions to achieve the desired product. General methods for synthesizing trifluoromethylpyridines include chlorine/fluorine exchange or the construction of a pyridine ring from trifluoromethyl-containing building blocks.

Pyridine Ring Construction

Another method involves constructing a pyridine ring from a trifluoromethyl-containing building block. For instance, 1,1,1-trifluoro-4-alkoxy-3-alkylbutene-2-ketone can be reacted with the metal reagent of 2-haloalkylnitrile to generate the corresponding product allyl alcohol of carbonyl addition, which can directly react with \$$PX_5\$$ and/or HCl to obtain the corresponding 4-trifluoromethylpyridines.

Reaction with 2-Chloro-5-Nitropyridine

2-methoxy-5-nitropyridine can be synthesized by adding methyl alcohol in a reactor, adding 2-chloro-5-nitropyridine under stirring, then slowly adding sodium methylate, warming up to reflux after adding, and reacting for 1 hour. Reclaim the methyl alcohol under reduced pressure, add frozen water in residuum, separate out light brown needle crystals, filter, wash with frozen water, and dry to obtain 2-methoxy-5-nitropyridine.

Preparation of Nitropyridine Derivatives

A process for the preparation of nitropyridine derivatives involves reacting 2, 4 - dihydroxy - 3 - nitropyridine with phosphorous oxychloride in the presence of phase transfer catalyst benzyltriethyl ammonium chloride and solvent acetonitrile to get 2, 4 - dichloro - 3 - nitropyridine which is isolated and reacted with cesium acetate in N, N - dimethyformamide (DMF) at 80°C to get 2 - Chloro - 3 - nitropyridine - 4 - ol.

Stock Solution Preparation

For research purposes, stock solutions of this compound can be prepared in various concentrations.

Data Table

| Description | Value |

|---|---|

| CAS No. | 1588441-18-2 |

| Product Name | This compound |

| Molecular Formula | \$$C7H5F3N2O_3\$$ |

| Molecular Weight | 222.12 g/mol |

| IUPAC Name | This compound |

| Standard InChI | InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3 |

| Standard InChIKey | HEKASLCSFSEZAP-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC=C1N+[O-])C(F)(F)F |

| Canonical SMILES | COC1=CC(=NC=C1N+[O-])C(F)(F)F |

| PubChem Compound | 71607286 |

| Last Modified | Aug 16 2023 |

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 can undergo reduction to form an amine. This reaction typically uses catalytic hydrogenation or metal-acid systems (e.g., Fe/HCl).

Nucleophilic Aromatic Substitution

The methoxy group at position 4 is susceptible to nucleophilic substitution under acidic or basic conditions. Common reagents include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for replacing methoxy with chlorine .

Electrophilic Substitution

The electron-deficient pyridine ring limits electrophilic substitution, but nitration or sulfonation may occur at position 3 under strongly acidic conditions due to meta-directing effects of the trifluoromethyl group .

Comparative Reaction Data

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing NOₓ gases from the nitro group .

-

Hydrolysis : The methoxy group undergoes slow hydrolysis in aqueous acid to form 4-hydroxy derivatives .

Research Gaps and Challenges

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Antiviral Activity : Compounds containing trifluoromethyl pyridine moieties, including 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine, have been shown to exhibit enhanced antiviral properties. For instance, the incorporation of trifluoromethyl groups has been linked to improved binding affinities in drug candidates targeting HIV protease, leading to significantly higher antiviral activity compared to their non-fluorinated counterparts .

- Pain Management : The compound is also being investigated for its potential in treating pain through mechanisms involving transient receptor potential A1 ion channels (TRPA1), which are implicated in pain sensation pathways .

- Clinical Trials : Several derivatives of trifluoromethyl pyridines are currently undergoing clinical trials, showcasing their promise as therapeutic agents across various diseases .

Agrochemical Applications

-

Pesticides :

- Insecticidal Activity : Trifluoromethyl pyridine derivatives have been successfully utilized in the development of agrochemicals aimed at pest control. For example, Fluazifop-butyl, an early derivative, demonstrated significant efficacy against lepidopterous pests .

- Market Approval : Over 20 agrochemicals featuring the trifluoromethyl pyridine structure have received ISO common names, indicating their commercial viability and effectiveness in crop protection .

- Mechanisms of Action : The unique physicochemical properties imparted by fluorine enhance the biological activities of these compounds, making them effective against various agricultural pests while also improving selectivity and reducing environmental impact .

Case Studies

- Tipranavir Development : The incorporation of a trifluoromethyl pyridine moiety into the structure of tipranavir resulted in a tenfold increase in antiviral potency compared to phenyl analogs during its development as an HIV drug .

- Agricultural Innovations : Research into trifluoromethyl pyridine derivatives has led to the discovery of new insecticides that outperform traditional compounds in efficacy and safety profiles against target pests .

Mechanism of Action

The mechanism of action of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their similarity scores (based on molecular frameworks and substituents) are summarized below:

*Similarity score estimated based on functional group alignment.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in this compound enhance electrophilicity and thermal stability compared to analogs like 2-(Difluoromethyl)-5-nitropyridine, which lacks the methoxy group .

- Methoxy Group Influence: The methoxy (-OCH₃) group at C4 increases solubility in polar solvents relative to non-methoxy analogs (e.g., 2-Chloro-4-methoxy-5-nitropyridine) but reduces volatility .

- Halogen Substitution: Bromo and chloro substituents in 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine improve halogen bonding interactions, making it suitable for materials science applications .

Biological Activity

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in agrochemicals and pharmaceuticals.

The molecular formula of this compound is C7H5F3N2O2. It features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the nitro group contributes to its reactivity and potential as a pharmacophore.

Antimicrobial Activity

Research indicates that pyridine derivatives, including those with trifluoromethyl substitutions, exhibit considerable antimicrobial properties. For instance, studies have shown that this compound demonstrates higher fungicidal activity compared to other derivatives like chloro- or cyano-substituted pyridines .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antifungal | 64 |

| Chloro-substituted analog | Lower antifungal activity | - |

Insecticidal Activity

The compound has also been investigated for its insecticidal properties. Its structure allows it to act as an effective agent against various pests. For example, the introduction of trifluoromethyl groups has been linked to enhanced insecticidal efficacy in several studies .

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. Flow cytometry assays indicated that the compound induces apoptosis in human breast adenocarcinoma cells (MCF-7) in a dose-dependent manner, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction via p53 activation |

| U-937 | 10.38 | - |

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various pyridine derivatives, including this compound against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL, outperforming several traditional antifungal agents.

Case Study 2: Insecticidal Action

In another investigation, the insecticidal properties of trifluoromethylpyridine derivatives were assessed against aphids. The results indicated that the compound significantly reduced aphid populations compared to control groups, highlighting its potential utility in agricultural pest management.

The biological activities of this compound are attributed to its ability to interact with biological macromolecules. The trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, facilitating its uptake into cells where it can exert its effects.

Q & A

Q. Q1. What synthetic methodologies are effective for preparing 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine?

Methodological Answer: The synthesis of trifluoromethyl-substituted pyridines typically involves multi-step functionalization. For example:

- Step 1: Nitration of a methoxy-substituted pyridine precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

- Step 2: Introduction of the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution with CF₃Cu reagents .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Q2. How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

- NMR:

- ¹H NMR: Methoxy protons appear as a singlet (~δ 3.9 ppm). Aromatic protons show splitting patterns consistent with nitro and trifluoromethyl substituents .

- ¹⁹F NMR: Trifluoromethyl group resonates at ~δ -60 to -65 ppm .

- Mass Spectrometry: Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., 267.05 for C₈H₆F₃N₂O₃) .

- X-ray Crystallography: Used to resolve ambiguities in nitro-group orientation (see for analogous structures) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at the nitro group and trifluoromethyl carbon .

- Reactivity Trends: The nitro group’s electron-withdrawing effect increases electrophilicity at the 2-position, favoring attack by nucleophiles (e.g., amines, thiols) .

- Validation: Compare predicted activation energies with experimental kinetic data .

Q. Q4. How should researchers address contradictory spectral data for this compound?

Methodological Answer:

- Case Study: Discrepancies in ¹H NMR shifts may arise from solvent effects or impurities.

- Solution: Re-run NMR in deuterated DMSO (polar aprotic solvent) to enhance signal resolution .

- Cross-Verification: Use HSQC/HMBC to confirm coupling between methoxy protons and aromatic carbons .

- Contradictory Mass Spec Peaks: Isotopic patterns (e.g., chlorine vs. trifluoromethyl) must be differentiated via high-resolution MS .

Q. Q5. What in vitro assays are suitable for evaluating its potential bioactivity?

Methodological Answer:

- Anticancer Screening: MTT assay against HeLa or MCF-7 cell lines, given structural similarity to antitumor pyridines (e.g., IC₅₀ values in ) .

- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays; nitro and trifluoromethyl groups may enhance binding .

- Controls: Include 5-fluorouracil or imatinib as positive controls for cytotoxicity .

Q. Q6. How can reaction byproducts be minimized during synthesis?

Methodological Answer:

- Byproduct Source: Over-nitration or trifluoromethyl group migration.

- Optimization:

- Monitoring: TLC (Rf = 0.4 in 7:3 hexane/EtOAc) to track reaction progress .

Data Contradiction Analysis

Q. Q7. How to reconcile divergent literature reports on the compound’s melting point?

Methodological Answer:

- Hypothesis: Polymorphism or solvent retention during crystallization.

- Testing:

- Perform DSC analysis at 10°C/min to detect multiple endotherms .

- Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol) and compare mp .

- Reference: PubChem lists mp ranges for analogous trifluoromethyl pyridines (e.g., 123–124°C in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.